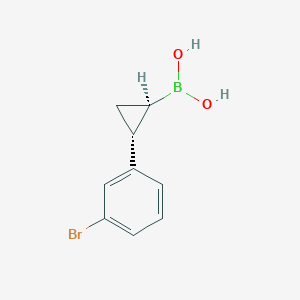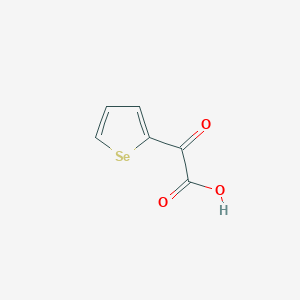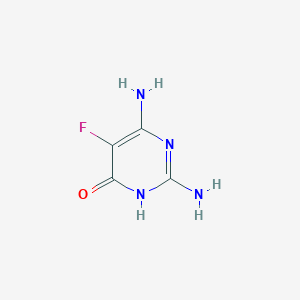
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfonyl group and a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- typically involves the reaction of benzene derivatives with appropriate sulfonyl and phenylethenyl reagents. One common method includes the Friedel-Crafts alkylation of benzene with a sulfonyl chloride and a phenylethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the phenylethenyl group can modulate its overall activity.
類似化合物との比較
Similar Compounds
- Benzene, 1-methyl-4-(1-phenylethenyl)-
- Benzene, 1,3-bis(1-phenylethenyl)-
- Benzene, 1,4-bis(phenylethynyl)-
Uniqueness
Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- is unique due to the presence of both the methylsulfonyl and phenylethenyl groups, which impart distinct chemical properties and reactivity
特性
分子式 |
C15H14O2S |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
1-methylsulfonyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14O2S/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2,16)17/h3-11H,1H2,2H3 |
InChIキー |
WRCSDWJLDJOJLK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)


![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)




![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)

